molecular formula C12H11N3O4S2 B12208852 2-hydroxy-N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide

2-hydroxy-N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide

Cat. No.: B12208852
M. Wt: 325.4 g/mol
InChI Key: HINYPHSUBHJZEG-UHFFFAOYSA-N
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Description

2-hydroxy-N’-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide is a complex organic compound that features a thiazolidinone ring, a benzohydrazide moiety, and a hydroxyl group. Compounds containing thiazolidinone rings are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, minimizing the use of hazardous chemicals and solvents . The reaction is carried out in water, which acts as both a solvent and a catalyst, leading to nearly quantitative yields .

Industrial Production Methods

The scalability of the reaction in water and the high yields make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring or the benzohydrazide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted benzohydrazides .

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antitumor effects by inducing apoptosis in cancer cells . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .

Properties

Molecular Formula

C12H11N3O4S2

Molecular Weight

325.4 g/mol

IUPAC Name

2-hydroxy-N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide

InChI

InChI=1S/C12H11N3O4S2/c16-8-4-2-1-3-7(8)11(19)14-13-9(17)5-15-10(18)6-21-12(15)20/h1-4,16H,5-6H2,(H,13,17)(H,14,19)

InChI Key

HINYPHSUBHJZEG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CC(=O)NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

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